

# Technical Monograph: Bis(4-bromophenyl)amine

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## Compound of Interest

Compound Name: *Bis(4-bromophenyl)amine*

CAS No.: 16292-17-4

Cat. No.: B036456

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## The Functional Scaffold for Optoelectronics and Medicinal Chemistry[1]

### Executive Summary

**Bis(4-bromophenyl)amine** (CAS: 16292-17-4) serves as a critical intermediate in the synthesis of functional organic materials.[1][2] Structurally, it consists of a secondary amine bridged by two para-brominated phenyl rings.[1] This specific architecture makes it a "privileged scaffold" in two high-value sectors:

- **Organic Electronics:** It is the primary precursor for Triarylamine Hole Transport Materials (HTMs) used in OLEDs and Perovskite Solar Cells (PSCs).[1]
- **Medicinal Chemistry:** It functions as a lipophilic, electron-rich core for generating libraries of diaryl- and triarylamines, which are explored for anti-microbial and anti-cancer activity.[1]

This guide details the molecular properties, a validated synthesis protocol, and the downstream application of this molecule in palladium-catalyzed cross-coupling.[1]

## Part 1: Molecular Architecture & Electronic Properties[1]

The utility of **Bis(4-bromophenyl)amine** stems from the competition between the electron-donating nitrogen atom and the electron-withdrawing bromine substituents.[1]

- **The Nitrogen Center:** The central nitrogen atom is

-hybridized due to the delocalization of its lone pair into the adjacent phenyl rings.[1] This conjugation renders the N-H bond relatively acidic (

estimated ~20-25 in DMSO) compared to alkylamines, facilitating its deprotonation for subsequent coupling reactions.[1]

- The Para-Bromine Handles: The bromine atoms at the para positions serve as excellent leaving groups for oxidative addition by transition metals (Pd, Ni).[1] Their position is electronically activated by the nitrogen lone pair (resonance effect), making this molecule highly reactive in Buchwald-Hartwig and Ullmann couplings.[1]

**Table 1: Physicochemical Profile**

Property	Data	Relevance
CAS Number	16292-17-4	Unique Identifier
Formula		Stoichiometry
Molecular Weight	327.02 g/mol	Calculation Standard
Melting Point	106–109 °C	Purity Indicator (Sharp range = High Purity)
Density	~1.74 g/cm <sup>3</sup>	Process Engineering
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water	Extraction/Workup Design
Appearance	White to off-white crystalline powder	Visual Quality Check (Yellowing indicates oxidation)

## Part 2: Validated Synthesis Protocol

Objective: Synthesis of **Bis(4-bromophenyl)amine** via Regioselective Bromination.

While **Bis(4-bromophenyl)amine** can be synthesized via coupling, the most atom-economical and scalable method for the core structure is the electrophilic aromatic substitution of diphenylamine.[1]

Mechanism: The amino group strongly activates the phenyl rings at the ortho and para positions.[1] Steric hindrance directs the bulky bromine electrophile primarily to the para

position.[1]

## Reagents & Stoichiometry[1][3]

- Precursor: Diphenylamine (1.0 eq)[1]
- Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq) — Preferred over elemental bromine for milder conditions and easier handling.[1]
- Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to amine).[1]
- Quench: Sodium Bisulfite ( ) solution.

## Step-by-Step Methodology

- Setup: Charge a round-bottom flask with Diphenylamine (1.0 eq) and DMF. Stir until fully dissolved. Cool the solution to 0°C using an ice bath to suppress over-bromination or oxidation.[1]
- Addition: Dissolve NBS (2.05 eq) in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature <5°C during addition to ensure regioselectivity.[1]
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
  - Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (9:1).[1] The starting material ( ) (~0.5) should disappear, replaced by a lower spot (product).
- Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product will precipitate as a white solid.[1]
- Purification: Filter the solid. Wash the cake with saturated

(to remove unreacted bromine/NBS) and then water.[1]

- Recrystallization: Recrystallize from Ethanol or Methanol to obtain white needles.[1]
  - Target Yield: 85–92%. [1]
  - Quality Control: Confirm Melting Point (106–109°C).[1]

## Part 3: Downstream Application (The "Hub" Workflow)

Context: The primary industrial use of **Bis(4-bromophenyl)amine** is as a substrate in Buchwald-Hartwig Amination to create Triarylamines (e.g., TPD, NPB) used in OLEDs.[1]

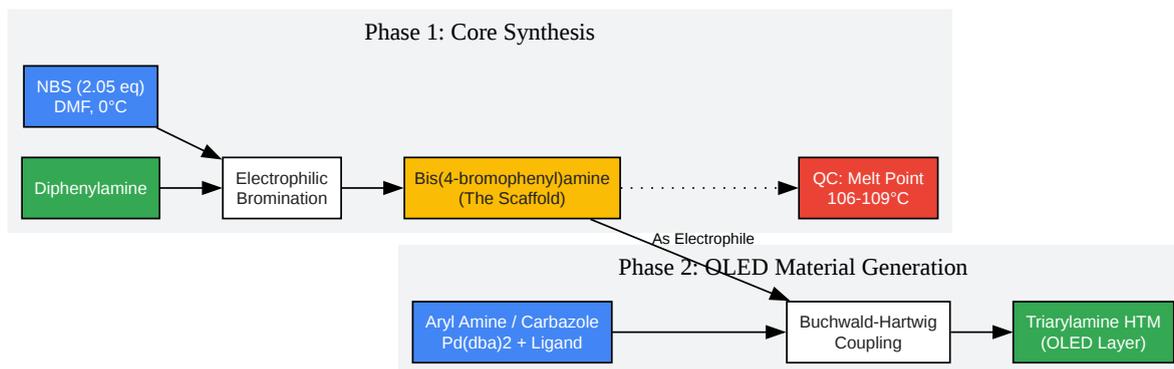
In this workflow, **Bis(4-bromophenyl)amine** acts as the electrophile (reacting at the C-Br bond) OR as the nucleophile (reacting at the N-H bond), depending on the target.[1] The protocol below describes using it as a scaffold to attach a third aryl group.

### Experimental Logic: The Catalytic Cycle

- Oxidative Addition: Pd(0) inserts into the C-Br bond of the scaffold.[1]
- Amine Coordination: The target amine binds to the Pd center.[1]
- Deprotonation: A strong base (NaOtBu) removes the proton.[1]
- Reductive Elimination: The C-N bond forms, releasing the triarylamine and regenerating Pd(0).[1]

### Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the core molecule and its transformation into a functional OLED material.



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Figure 1: Operational workflow from raw diphenylamine to functional OLED Hole Transport Materials (HTM).

## Part 4: Safety & Handling (E-E-A-T)

Risk Assessment:

- Ocular Hazard: Classified as Eye Dam. 1.[1] The dust is highly irritating.[1] Safety goggles are non-negotiable.[1]
- Aquatic Toxicity: Aquatic Chronic 4.[1] Do not dispose of mother liquors down the drain; segregate for halogenated waste disposal.[1]
- Storage: Store in amber vials. While relatively stable, prolonged exposure to light can cause photo-dehalogenation, turning the white powder yellow and introducing radical impurities that poison Pd-catalysts.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 629950, **Bis(4-bromophenyl)amine**. [1] Retrieved from [Link][1]

- Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Depiction of **Bis(4-bromophenyl)amine** (CCDC 820109). [1] Retrieved from [[Link](#)][1]

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## Sources

- 1. Bis(4-bromophenyl)amine | C<sub>12</sub>H<sub>9</sub>Br<sub>2</sub>N | CID 629950 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. BIS(4-BROMOPHENYL)AMINE | 16292-17-4 [[chemicalbook.com](https://chemicalbook.com)]
- 3. [iitg.ac.in](https://iitg.ac.in) [[iitg.ac.in](https://iitg.ac.in)]
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